molecular formula C26H19N3O5 B1227820 N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

Cat. No.: B1227820
M. Wt: 453.4 g/mol
InChI Key: KCGSIUAAEXGOFA-UHFFFAOYSA-N
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Description

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound that features an indole moiety fused with an anthracene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Anthracene Carboxamide: The anthracene carboxamide can be synthesized by reacting anthracene with a suitable carboxylic acid derivative, such as an acid chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the electron-rich nature of the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is unique due to its combination of an indole moiety with an anthracene carboxamide structure, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H19N3O5

Molecular Weight

453.4 g/mol

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C26H19N3O5/c1-14-15(16-6-4-5-9-21(16)28-14)12-13-27-26(32)20-11-10-19-22(23(20)29(33)34)25(31)18-8-3-2-7-17(18)24(19)30/h2-11,28H,12-13H2,1H3,(H,27,32)

InChI Key

KCGSIUAAEXGOFA-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

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